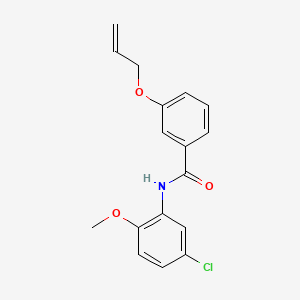
1,3-dioxo-N-phenyl-2-(tetrahydro-2-furanylmethyl)-5-isoindolinecarboxamide
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 1,3-dioxo-N-phenyl-2-(tetrahydro-2-furanylmethyl)-5-isoindolinecarboxamide involves various chemical reactions that contribute to the formation of its complex structure. For instance, substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides were synthesized through reactions involving methyl anthranilate and 2-aryl-1,3,4-oxadiazolin-5-ones or 2-aryl-1,3,4-oxadiazoline-5-thiones, highlighting a method that could be analogous to synthesizing related compounds (Chau, Saegusa, & Iwakura, 1982).
Molecular Structure Analysis
The molecular structure of related compounds provides insight into the potential configuration of this compound. For example, the crystal structure of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide revealed a monoclinic system, which could suggest similar structural characteristics for the compound of interest (Lu et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving similar compounds have shown a range of reactivities and properties. For instance, the reaction of 5-phenyl-2,3-dihydrofuran-2,3-dione with dihydroisoquinoline highlighted how specific reactants can lead to complex products, indicating the intricate reactivity that could also be expected from this compound (Aliev et al., 1997).
Physical Properties Analysis
The physical properties of compounds structurally related to this compound, such as melting points, solubility, and crystallinity, can be inferred from studies on similar substances. For example, research on bio-based thermosets derived from furandicarboxylic acid indicated specific thermal and mechanical properties that could be relevant (Wilsens et al., 2015).
Chemical Properties Analysis
Chemical properties, including reactivity towards other compounds, stability under various conditions, and potential for forming derivatives, are crucial for understanding the behavior of this compound. The synthesis and reactivity of related compounds, such as isoindolinones via cobalt-catalyzed C(sp2)-H carbonylation, provide valuable insights into the chemical properties that could be expected (Lukasevics et al., 2020).
Eigenschaften
IUPAC Name |
1,3-dioxo-2-(oxolan-2-ylmethyl)-N-phenylisoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c23-18(21-14-5-2-1-3-6-14)13-8-9-16-17(11-13)20(25)22(19(16)24)12-15-7-4-10-26-15/h1-3,5-6,8-9,11,15H,4,7,10,12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTDWOGKMWDPLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl acetate](/img/structure/B4406303.png)
![{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}(tetrahydro-2-furanylmethyl)amine hydrochloride](/img/structure/B4406305.png)
![1-(4-chlorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]-1-propanone](/img/structure/B4406307.png)
![N-(5-chloro-2-hydroxyphenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4406313.png)

![N-1,3-benzodioxol-5-yl-2-[(2-cyanophenyl)thio]benzamide](/img/structure/B4406331.png)
![2-(3-formyl-1H-indol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4406336.png)
![1-(3-methoxy-4-{2-[2-(4-morpholinyl)ethoxy]ethoxy}phenyl)ethanone hydrochloride](/img/structure/B4406338.png)
![4-{4-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}-2-butanone hydrochloride](/img/structure/B4406341.png)


![3-(4-methylphenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazole](/img/structure/B4406374.png)

![4-{2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4406407.png)